(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique structure that combines elements of bicyclic and heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the diazabicyclo[3.2.2]nonane core.
Introduction of the 3-methylbut-2-enyl group: This is achieved through a substitution reaction, where the appropriate alkyl halide is reacted with the bicyclic core under basic conditions.
Attachment of the 7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl group: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine derivative with the bicyclic core, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbut-2-enyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have activity against certain types of cancer cells and inflammatory conditions.
Industry
In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a candidate for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one: is similar to other diazabicyclo[3.2.2]nonane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl group. This structural feature imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13(2)7-9-24-16-5-4-15(19(24)26)11-23(12-16)20(27)17-10-21-18-6-8-22-25(18)14(17)3/h6-8,10,15-16H,4-5,9,11-12H2,1-3H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRSJPXPUDEZGN-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)N3CC4CCC(C3)N(C4=O)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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